molecular formula C22H19BN2O2 B1603089 (1-Trityl-1H-pyrazol-4-yl)boronic acid CAS No. 207307-51-5

(1-Trityl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1603089
CAS No.: 207307-51-5
M. Wt: 354.2 g/mol
InChI Key: SXDLSKWVNTXEFG-UHFFFAOYSA-N
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Description

(1-Trityl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C22H19BN2O2 and a molecular weight of 354.22 g/mol . This compound is characterized by the presence of a trityl group attached to a pyrazole ring, which is further bonded to a boronic acid moiety. It is a valuable reagent in organic synthesis, particularly in the field of cross-coupling reactions.

Mechanism of Action

Target of Action

(1-Trityl-1H-pyrazol-4-yl)boronic acid is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce .

Pharmacokinetics

Like other boronic acids, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with target enzymes, which can enhance its absorption and distribution .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action can be influenced by the physiological environment within the host organism, including pH, presence of other metabolites, and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Trityl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-trityl-1H-pyrazole with a boronic acid derivative under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-Trityl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of bases like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: (1-Trityl-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties.

Comparison with Similar Compounds

Uniqueness: (1-Trityl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the trityl group, which provides steric protection and enhances the stability and selectivity of the compound in various chemical reactions. This makes it particularly valuable in complex organic synthesis where selectivity and stability are crucial.

Properties

IUPAC Name

(1-tritylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BN2O2/c26-23(27)21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDLSKWVNTXEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621810
Record name [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207307-51-5
Record name [1-(Triphenylmethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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